1-(1-乙基哌啶-4-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

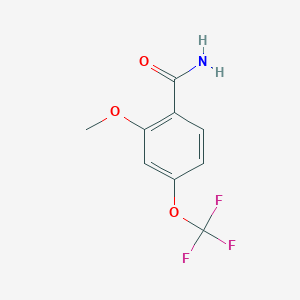

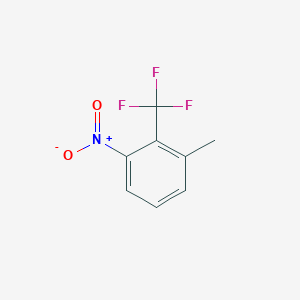

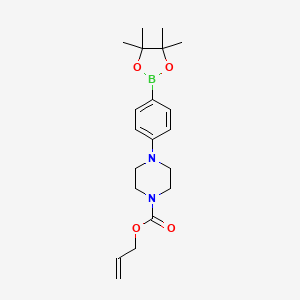

The compound "1-(1-Ethylpiperidin-4-yl)piperazine" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The papers provided discuss various piperazine derivatives with different substituents and their synthesis, biological activities, and structural characterizations.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as single-crystal X-ray analysis, NMR spectroscopy, and mass spectrometry. For example, polymorphic crystalline forms of a piperazine derivative were determined by single-crystal X-ray analysis, revealing different hydrogen-bonding networks . The structural characterization of 4-(2-ammonioethyl)piperazin-1-ium tetrasulfidotungstate hemihydrate and 1-ethylpiperazinediium tetrasulfidotungstate was also performed, showing the formation of weak N–H⋯S and C–H⋯S bonding interactions in the crystal structure .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups and reaction conditions. The papers provided do not detail specific chemical reactions of "1-(1-Ethylpiperidin-4-yl)piperazine"; however, they do discuss the reactivity of related compounds. For instance, the reaction of ammonium tetrasulfidotungstate with different piperazine derivatives resulted in the formation of new compounds with potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers provided discuss the properties of various piperazine derivatives in the context of their potential pharmaceutical applications. For example, the anticonvulsant activity of new pyrrolidine-2,5-dione derivatives was evaluated, and their neurotoxicity was determined using the rotarod test . The antimicrobial activities of novel imidazole-ethyl piperazine derivatives were also screened, showing excellent antibacterial and antifungal activities .

科学研究应用

合成和化学开发

- 药物开发中的对映选择性合成:1-(1-乙基哌啶-4-基)哌嗪衍生物已被用于开发对药物物质具有立体选择性合成的方法,特别是作为CGRP受体拮抗剂。一项研究描述了一种有效的CGRP受体拮抗剂的合成,突出了哌嗪衍生物在最终药物物质组装中的应用(Cann et al., 2012)。

新化合物合成

- 新哌嗪衍生物的合成:已进行了关于合成新哌嗪衍生物的研究,包括1-(1-乙基哌啶-4-基)哌嗪,展示了这些化合物在各种科学领域中的化学多样性和潜在应用(Li Wen-jua, 2015)。

抗肿瘤活性

- 抗肿瘤应用:与1-(1-乙基哌啶-4-基)哌嗪密切相关的哌嗪基脲酮已显示出显著的抗肿瘤活性。这些化合物已被研究其对各种癌细胞系的影响,展示了哌嗪衍生物在癌症治疗中的潜力(Abdel-Jalil et al., 2010)。

与DNA相互作用和细胞毒性

- DNA结合和细胞毒性研究:已进行了关于具有乙基哌啶和N-甲基哌啶-4-基侧链的DNA穿线双(9-氨基喹啉-4-羧酰胺)的研究,与1-(1-乙基哌啶-4-基)哌嗪相关。这些研究侧重于DNA结合性质和对人类白血病细胞的细胞毒性,突出了这类化合物的潜在治疗应用(He et al., 2008)。

药理学特性

- 药代动力学优势:研究表明,包括类似于1-(1-乙基哌啶-4-基)哌嗪的某些哌嗪衍生物,具有改善口服吸收和生物利用度等药代动力学优势。这些研究为哌嗪化合物的潜在药用应用提供了见解(Van Niel et al., 1999)。

记忆增强

- 对记忆能力的影响:已合成某些哌嗪衍生物,并对其在小鼠记忆能力上的影响进行了测试。这项研究为这些化合物的潜在认知增强应用打开了大门(Li Ming-zhu, 2008)。

抗微生物活性

- 抗微生物研究:已证明哌嗪衍生物具有显著的抗微生物性能。这表明它们在新抗微生物剂开发中的潜在用途(Rajkumar et al., 2014)。

杀虫性能

- 杀虫剂开发:对哌嗪衍生物的研究探讨了它们作为杀虫剂的使用,展示了它们对某些害虫的有效性。这暗示了潜在的农业应用(Cai et al., 2010)。

作用机制

While the specific mechanism of action for “1-(1-Ethylpiperidin-4-yl)piperazine” is not available, piperazine compounds are known to act as GABA receptor agonists. They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

属性

IUPAC Name |

1-(1-ethylpiperidin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-13-7-3-11(4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUHIQUTDDNVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592772 |

Source

|

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethylpiperidin-4-yl)piperazine | |

CAS RN |

686298-05-5 |

Source

|

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)